molecular formula C10H12BrFMgO B14884956 (3-t-Butoxy-4-fluorophenyl)magnesium bromide

(3-t-Butoxy-4-fluorophenyl)magnesium bromide

Cat. No.: B14884956
M. Wt: 271.41 g/mol
InChI Key: PXOWUYBCXDLQEY-UHFFFAOYSA-M
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Description

(3-tert-butoxy-4-fluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds that play a crucial role in forming carbon-carbon bonds, making them indispensable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-tert-butoxy-4-fluorophenyl)magnesium bromide involves the reaction of 3-tert-butoxy-4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the reagents and to ensure the purity of the final product. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-tert-butoxy-4-fluorophenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Addition: Reacts with aldehydes or ketones in the presence of tetrahydrofuran at low temperatures.

    Substitution Reactions: Involves halogenated compounds and is typically carried out at room temperature.

    Coupling Reactions: Utilizes palladium or nickel catalysts under inert atmosphere.

Major Products Formed:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From halogen-metal exchange reactions.

    Biaryl Compounds: From cross-coupling reactions.

Scientific Research Applications

(3-tert-butoxy-4-fluorophenyl)magnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Used in the preparation of biologically active compounds.

    Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism of action of (3-tert-butoxy-4-fluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

  • Phenylmagnesium bromide
  • tert-Butylmagnesium chloride
  • 4-Fluorophenylmagnesium bromide

Comparison: (3-tert-butoxy-4-fluorophenyl)magnesium bromide is unique due to the presence of both tert-butoxy and fluorine substituents on the aromatic ring. This combination imparts distinct reactivity and selectivity compared to other Grignard reagents. The tert-butoxy group provides steric hindrance, while the fluorine atom influences the electronic properties, making it particularly useful in specific synthetic applications.

Properties

Molecular Formula

C10H12BrFMgO

Molecular Weight

271.41 g/mol

IUPAC Name

magnesium;1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene-4-ide;bromide

InChI

InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-7-5-4-6-8(9)11;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

PXOWUYBCXDLQEY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=C(C=C[C-]=C1)F.[Mg+2].[Br-]

Origin of Product

United States

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